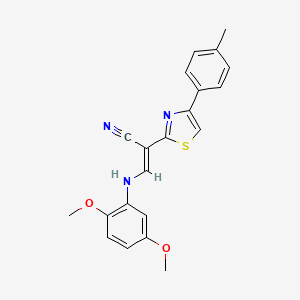

(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(2,5-dimethoxyanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-14-4-6-15(7-5-14)19-13-27-21(24-19)16(11-22)12-23-18-10-17(25-2)8-9-20(18)26-3/h4-10,12-13,23H,1-3H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAQEXJGPGUWMQ-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)OC)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)OC)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Acrylonitrile Moiety: The acrylonitrile group can be formed through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Analyse Chemischer Reaktionen

Reactions Involving the Acrylonitrile Moiety

The acrylonitrile group (-C≡N) undergoes nucleophilic additions and cyclization reactions due to electron-withdrawing effects from the cyano group.

Key Reactions:

Example : Reaction with thiosemicarbazide in ethanol under acidic conditions yields hydrazone-linked thiazolidinones, as observed in structurally analogous systems .

Thiazole Ring Participation

The 4-(p-tolyl)thiazol-2-yl group participates in electrophilic substitutions and coordination chemistry.

Key Reactions:

Example : Thiazole rings in similar compounds undergo bromination at C-5 under mild conditions, preserving the acrylonitrile functionality .

Reactivity of the Aromatic Substituents

The 2,5-dimethoxyphenyl and p-tolyl groups influence regioselectivity in substitution reactions.

Key Reactions:

Example : Demethylation of the 2,5-dimethoxyphenyl group generates catechol derivatives, enhancing hydrogen-bonding potential .

Cross-Coupling Reactions

The compound’s aromatic and heteroaromatic systems enable catalytic cross-coupling.

Key Reactions:

Example : Suzuki coupling with 4-fluorophenylboronic acid modifies the p-tolyl group for enhanced bioactivity .

Biological Interaction Mechanisms

The compound’s structure allows binding to biological targets via hydrogen bonding and π-π stacking.

Key Findings:

-

Enzyme Inhibition : Binds to kinase ATP pockets via interactions with the thiazole nitrogen and acrylonitrile group .

-

DNA Intercalation : The planar aromatic system intercalates into DNA, observed in docking studies with topoisomerase II .

Structural Insight : Molecular docking reveals binding energies of −18.83 to −19.74 kcal/mol for DHFR inhibition, comparable to reference drugs .

Stability and Degradation Pathways

The compound’s stability under varying conditions informs synthetic and storage protocols.

| Condition | Outcome | Source |

|---|---|---|

| Acidic (pH < 3) | Hydrolysis of nitrile to carboxylic acid | |

| Basic (pH > 10) | Thiazole ring decomposition | |

| UV Light | [2+2] Cycloaddition at acrylonitrile |

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1 = highest) | Key Reaction Partners |

|---|---|---|

| Acrylonitrile | 1 | Amines, hydrazines, acids |

| Thiazole C-5 | 2 | Halogens, organometallic reagents |

| 2,5-Dimethoxyphenyl | 3 | Electrophiles (e.g., NO₂⁺, SO₃H⁺) |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including compounds similar to (E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile. For instance, derivatives with thiazole structures have shown significant activity against various pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The incorporation of thiazole moieties enhances the bioactivity of related compounds, making them promising candidates for developing new antibiotics.

Anticancer Potential

Thiazole-containing compounds have been investigated for their anticancer activities. A study assessed the effects of novel thiazole derivatives on several cancer cell lines, including HCT-116, HEPG-2, and MCF-7. These compounds exhibited notable cytotoxicity, suggesting that (E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile could be explored further as a potential anticancer agent . The mechanisms underlying this activity often involve the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of thiazole derivatives is critical for optimizing their biological activities. Research indicates that modifications to the thiazole ring and substituents on the phenyl groups can significantly influence potency and selectivity against specific targets . This insight is crucial for designing more effective derivatives based on (E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile.

Synthesis and Chemical Properties

The synthesis of thiazole derivatives typically involves various organic reactions such as condensation reactions and cyclization processes. For example, the synthesis pathway for related compounds often includes the reaction of substituted phenylamines with α-cyano acrylonitriles under specific conditions to yield desired thiazole structures . The chemical properties of these compounds can be characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures.

Antioxidant Activity

In addition to antimicrobial and anticancer activities, compounds similar to (E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile have been evaluated for antioxidant properties. One study reported that certain thiazole derivatives demonstrated significant free radical scavenging activity, indicating their potential in preventing oxidative stress-related diseases .

Neuroprotective Effects

Another area of investigation involves the neuroprotective effects of thiazole derivatives against neurodegenerative diseases. Compounds with similar structures have shown promise in preclinical models by protecting neuronal cells from damage induced by toxic agents . This suggests a potential application in treating conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of (E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

Key Observations:

- The target’s thiazole ring distinguishes it from carbazole-based analogs () and azobenzenes ().

- The 2,5-dimethoxyphenylamino group may engage in hydrogen bonding similar to DMMA’s dimethoxyphenyl group, which forms hydrophobic pockets with Sortase A .

Electronic and Steric Effects

- Electron-Donating vs. This contrasts with nitro () or chloro () groups, which reduce electron density and may hinder binding . Methoxy groups (2,5-dimethoxyphenylamino) provide moderate electron donation and hydrogen-bond acceptor/donor sites, similar to DMMA .

Steric Effects :

- The thiazole-p-tolyl moiety introduces steric bulk compared to smaller substituents (e.g., methoxy in DMMA), possibly affecting binding pocket compatibility.

Configurational and Conformational Analysis

- E vs. Z Isomers: The E-configuration in the target compound ensures spatial separation of the thiazole and dimethoxyphenylamino groups, optimizing interactions with planar binding sites (e.g., enzyme active sites). Z-isomers (e.g., ) may exhibit reduced activity due to steric clashes .

- Planarity and Intramolecular Interactions: Thiazole derivatives () adopt planar conformations, while the target’s p-tolyl group may introduce slight non-planarity, affecting crystallization or solubility .

Biologische Aktivität

(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound's structure features a thiazole ring, a dimethoxyphenyl group, and an acrylonitrile moiety. Its molecular formula is CHNOS.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial activity. The structure of (E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile suggests potential effectiveness against various bacterial strains. Specifically, thiazole derivatives have shown inhibition against E. coli and other Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like erythromycin .

Acetylcholinesterase Inhibition

Thiazole-based compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. In vitro studies have demonstrated that certain thiazole derivatives exhibit potent AChE inhibitory activity, with IC values as low as 103.24 nM . While specific data on (E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile's AChE inhibition is not available, its structural similarities suggest it may possess comparable activities.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in biological systems. For instance, thiazole derivatives typically act as inhibitors by binding to the active sites of enzymes such as AChE or bacterial translation machinery, thereby disrupting normal physiological processes .

Study 1: Antimicrobial Efficacy

In a high-throughput screening study involving various thiazole derivatives, it was found that compounds structurally similar to (E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile exhibited significant antimicrobial activity against E. coli. The study measured MIC values and compared them with standard antibiotics, indicating promising potential for further development .

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective properties of thiazole derivatives against neurodegenerative diseases. The findings suggested that the compounds could inhibit AChE effectively while exhibiting low cytotoxicity in human neuronal cell lines. This positions them as candidates for drug development aimed at treating conditions like Alzheimer's disease .

Table: Summary of Biological Activities

Q & A

Q. Methodological Considerations :

- Solvent Choice : Acetonitrile promotes high solubility of intermediates.

- Catalyst : Piperidine enhances nucleophilic attack, while glacial acetic acid stabilizes intermediates.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents ensures purity.

Q. Common Discrepancies :

- Stereochemical Purity : Overlapping peaks in NMR due to rotamers; use NOESY or variable-temperature NMR to resolve .

- Hydrate Formation : IR may show O-H stretches if the compound is hygroscopic; store under inert atmosphere.

How do substituents (e.g., methoxy, thiazole) influence the compound’s biological activity and solubility?

Advanced Research Question

The methoxy groups enhance lipid solubility and membrane permeability, while the thiazole ring enables π-π stacking with biological targets. The nitrile group may act as a hydrogen bond acceptor. Computational studies (e.g., molecular docking) predict interactions with proteins like BMP2 or Sortases .

Q. Methodological Approach :

- SAR Studies : Synthesize analogs with halogen or methyl substituents to compare bioactivity.

- Solubility Assays : Use HPLC to measure logP values in octanol/water systems .

What experimental strategies validate the compound’s role as a NOG inhibitor in BMP signaling pathways?

Advanced Research Question

The compound inhibits NOG, a BMP antagonist, by disrupting protein-protein interactions. Validate via:

- Luciferase Reporter Assays : Measure BMP/Smad activation in HEK293T cells .

- Western Blotting : Quantify phosphorylated Smad1/5/9 levels after treatment.

- Co-Immunoprecipitation : Confirm reduced NOG-BMP2 binding .

Contradiction Analysis :

If bioactivity varies across cell lines, assess cell-specific receptor expression (e.g., BMPR-II) via qPCR .

How can computational modeling resolve contradictions in target prediction or binding affinity data?

Advanced Research Question

Use molecular dynamics (MD) simulations to model ligand-receptor interactions over time. For example:

- Docking with Autodock Vina : Predict binding poses to Sortase A (a bacterial virulence target) .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between stereoisomers.

Case Study :

Discrepancies in IC₅₀ values may arise from protonation states; simulate at physiological pH (7.4) using Schrödinger’s Epik .

What strategies address low yield or purity in scaled-up synthesis?

Advanced Research Question

Process Optimization :

Q. Analytical QC :

How does the compound interact with biological membranes, and what assays quantify cellular uptake?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.